2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide
CAS No.:
Cat. No.: VC18252753
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C10H18N4O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5,11H2,1-4H3,(H,12,15) |
| Standard InChI Key | WKTQSTXWOQBAHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)NC(C)C)C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide features a pyrazole ring substituted with amino and methyl groups at positions 4, 3, and 5, respectively. The acetamide moiety is linked to the pyrazole via a methylene bridge, with an isopropyl group attached to the amide nitrogen. The molecular formula is C₁₁H₁₉N₅O, yielding a molecular weight of 237.31 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₅O |
| Molecular Weight | 237.31 g/mol |
| IUPAC Name | 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide |
| SMILES | CC1=C(C(=NN1CC(=O)NC(C)C)C)N |
The pyrazole ring’s electron-rich nature and hydrogen-bonding capacity from the amino group make it a versatile scaffold for interacting with biological targets, particularly kinases .
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogs such as 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide (PubChem CID: 1258999) provide insights. For example:
-
¹H NMR: Peaks at δ 1.15 (d, 6H, isopropyl CH₃), δ 2.25 (s, 6H, pyrazole CH₃), δ 3.85 (m, 1H, isopropyl CH), δ 4.45 (s, 2H, CH₂), δ 6.90 (s, 1H, NH₂) .
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) .
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazole-acetamide derivatives typically involves:
-
Pyrazole Ring Formation: Condensation of hydrazines with β-diketones or β-keto esters.
-
Functionalization: Introduction of amino and methyl groups via nucleophilic substitution or reduction.
-
Acetamide Coupling: Reaction of pyrazole intermediates with isopropylamine using coupling agents like EDC/HOBt .
Scheme 1: Proposed Synthesis Pathway
-
Step 1: Condensation of acetylacetone with hydrazine to form 3,5-dimethyl-1H-pyrazole.
-
Step 2: Nitration at position 4, followed by reduction to the amino group using H₂/Pd-C.
-
Step 3: Alkylation with chloroacetyl chloride.
-
Step 4: Amidation with isopropylamine in DMF.
This route mirrors methods used for analog 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide, where nitro groups are reduced to amines post-synthesis .
Pharmacological and Industrial Applications
Intermediate in Drug Synthesis
This compound serves as a precursor for:
-
Anticancer Agents: Functionalization of the amino group enables attachment to cytotoxic moieties.
-
Antivirals: Pyrazole cores are prevalent in HCV NS5A inhibitors.
Future Research Directions
-
Kinase Selectivity Studies: Profiling against EGFR, VEGFR, and BRAF.
-
Prodrug Development: Esterification of the acetamide for enhanced bioavailability.
-
Crystallographic Analysis: Co-crystallization with target kinases to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume